molecular formula C19H14N2OS B2799175 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide CAS No. 866039-01-2

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide

Cat. No. B2799175
CAS RN: 866039-01-2
M. Wt: 318.39
InChI Key: HPKXMWGHRCYXIW-UHFFFAOYSA-N
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Description

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research into pyrimidine-azitidinone analogues, such as those synthesized from the condensation of aromatic amines with N-phenylacetamide, demonstrates significant antimicrobial and in vitro antitubercular activities. These compounds, examined for their efficacy against bacterial and fungal strains, highlight the potential of pyrimidine derivatives in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antitumor Activity

New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and shown to display potent anticancer activity on various human cancer cell lines. This research underscores the utility of pyrimidine derivatives in oncology, with certain compounds exhibiting activity levels comparable to established chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

The synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone showcases a novel class of antimicrobial agents. These compounds, characterized by their interaction with thioglycolic acid and thiolactic acid, demonstrate promising antibacterial and antifungal properties, offering a pathway to new antimicrobial agents (Patel & Patel, 2017).

Supramolecular Chemistry

The study of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids reveals intricate reactions leading to compounds with potential applications in supramolecular chemistry. These reactions, involving the formation of bis(tetraphenylantimony)pyridine dicarboxylates, highlight the versatility of pyrimidine derivatives in forming complex structures with potential applications in material science and catalysis (Gubanova et al., 2020).

Material Science Applications

Research into highly refractive polyimides containing pyridine and sulfur units demonstrates the impact of pyrimidine derivatives in material sciences, particularly in developing polymers with exceptional optical properties. These studies illustrate the role of pyrimidine and sulfur-containing compounds in creating materials with high refractive indices, which are crucial for applications in optics and electronics (Guan et al., 2017).

properties

IUPAC Name

4-(2-methylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-13-7-5-6-10-17(13)23-19-15-11-16(14-8-3-2-4-9-14)22-18(15)20-12-21-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXMWGHRCYXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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